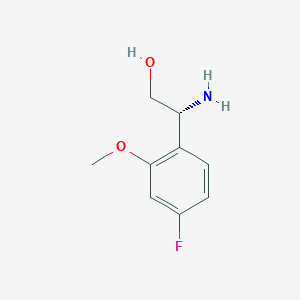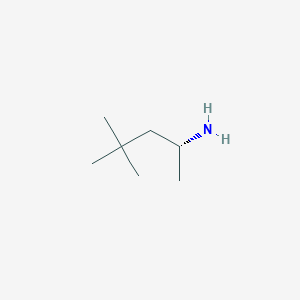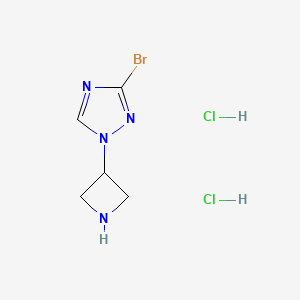
1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions, including UV light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which is a versatile method for constructing C–N bonds . This method allows for the preparation of various highly functional organic compounds, including azetidine derivatives.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction reactions can produce different triazole derivatives.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: It is employed in the synthesis of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of combretastatin A-4 and has been studied for its antiproliferative and tubulin-destabilizing effects.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound is a newly functionalized heterocyclic amino acid with potential biological activities.
Uniqueness
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2792186-16-2 |
|---|---|
Fórmula molecular |
C5H9BrCl2N4 |
Peso molecular |
275.96 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-3-bromo-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C5H7BrN4.2ClH/c6-5-8-3-10(9-5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H |
Clave InChI |
OUMBYNWIMFUGLI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N2C=NC(=N2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



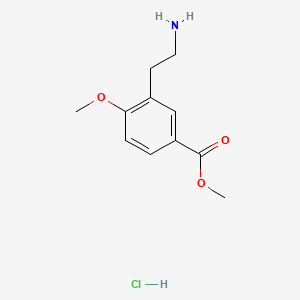
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)


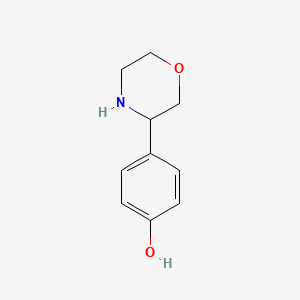
aminehydrochloride](/img/structure/B13591357.png)
![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)


